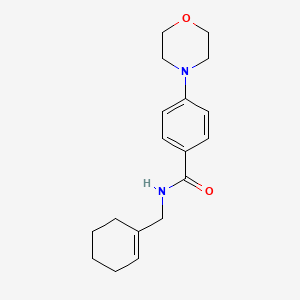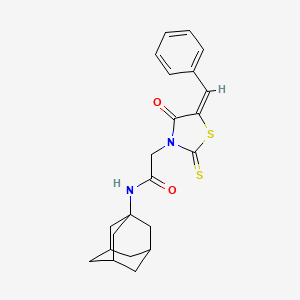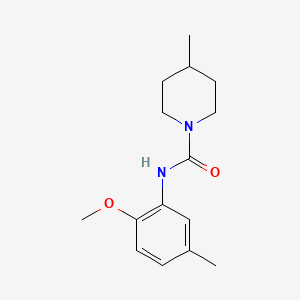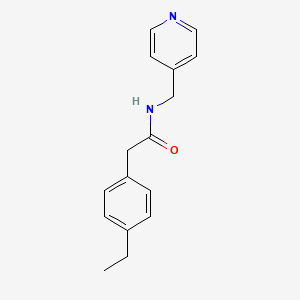
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide, also known as CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CXM is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in modulating the release of dopamine in the brain.
Mécanisme D'action
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that modulates the release of dopamine in the brain. This compound binds to the D3 receptor and prevents the activation of downstream signaling pathways, resulting in reduced dopamine release. This compound has a higher affinity for the D3 receptor than the D2 receptor, which is another dopamine receptor subtype that is also involved in the regulation of dopamine release.
Biochemical and Physiological Effects
This compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine in animal models. This compound has also been shown to reduce the locomotor activity and stereotypy induced by these drugs. This compound has been studied for its potential applications in the treatment of schizophrenia, a psychiatric disorder characterized by altered dopamine transmission in the brain. This compound has been shown to reduce the positive symptoms of schizophrenia such as hallucinations and delusions in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide has several advantages for lab experiments. This compound is a selective antagonist of the dopamine D3 receptor, which allows for the specific modulation of dopamine release in the brain. This compound has a higher affinity for the D3 receptor than the D2 receptor, which reduces the potential for off-target effects. This compound has been extensively studied in animal models, which provides a solid foundation for its potential applications in human research.
However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which requires frequent dosing in animal models. This compound has also been shown to have potential side effects such as hypothermia and sedation, which may confound the interpretation of results.
Orientations Futures
There are several future directions for research on N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide. This compound has potential applications in the treatment of drug addiction and schizophrenia, which requires further investigation in human trials. This compound may also have potential applications in other psychiatric disorders such as depression and anxiety, which warrants further investigation. The development of this compound analogs with improved pharmacokinetic properties and reduced side effects may also enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide involves the reaction of 1-cyclohexen-1-ylmethanol with 4-(4-morpholinyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.
Applications De Recherche Scientifique
N-(1-cyclohexen-1-ylmethyl)-4-(4-morpholinyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and drug discovery. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine in animal models, suggesting its potential as a treatment for drug addiction. This compound has also been studied for its potential applications in the treatment of schizophrenia, a psychiatric disorder characterized by altered dopamine transmission in the brain.
Propriétés
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18(19-14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)20-10-12-22-13-11-20/h4,6-9H,1-3,5,10-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOMIXTTOALKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-methyl-2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5334099.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334104.png)


![N'-[1-(4-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B5334117.png)
![(4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5334126.png)
![({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B5334139.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5334158.png)


![N-[(5-isobutylisoxazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334181.png)

![1-{3-[(4-cyclopentylpyrimidin-2-yl)amino]propyl}piperidin-4-ol](/img/structure/B5334189.png)
![5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B5334196.png)
